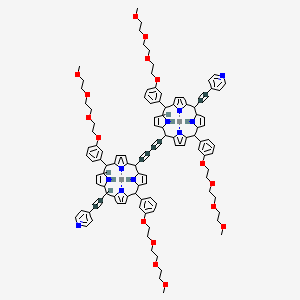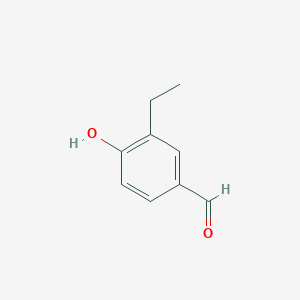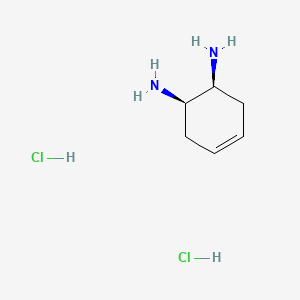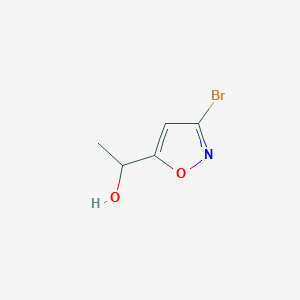
1-(3-溴-异恶唑-5-基)-乙醇
描述
1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a chemical compound with the CAS Number: 2624416-79-9. It has a linear formula of C5H8BrClN2O . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BrN2O.ClH/c1-3(7)4-2-5(6)8-9-4;/h2-3H,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.49 . It’s a white solid .科学研究应用
合成和衍生物形成
1-(3-溴-异恶唑-5-基)-乙醇参与了合成具有潜在生物活性的各种化合物。例如,它用于形成包含咪唑、香豆素和异恶唑环的三杂环化合物。这些化合物表现出相当大的生物活性,包括抗炎和抗菌特性。这使得它们与制药和农用化学应用相关(Rajanarendar, Karunakar, & Srinivas, 2005).
化学转化
在有机化学中,1-(3-溴-异恶唑-5-基)-乙醇用于衍生其他官能团化合物。例如,它在组装多取代吡唑和异恶唑中发挥作用。这些衍生物可以具有生物活性,可用作药物的潜在成分(Chagarovskiy 等,2016).
络合和溶剂效应
还对 1-(3-溴-异恶唑-5-基)-乙醇衍生物的络合反应进行了研究,考察了不同溶剂对这些反应的影响。这对于了解这些化合物在各种环境中的化学行为和稳定性非常重要(Tavman, 2006).
分析和制药应用
该化合物用于生物流体中布罗替洛尔的分析测定。该应用在药代动力学和药物监测中具有重要意义(Gianesello, Bolzani, Brenn, & Gazzaniga, 1988).
降解研究
已研究 1-(3-溴-异恶唑-5-基)-乙醇衍生物的降解动力学,以了解它们在各种条件下的稳定性。这对于它们在制药和其他行业中的应用至关重要(Dabbene, Brinón, & de Bertorello, 1994).
安全和危害
属性
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGIWBDQVBWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
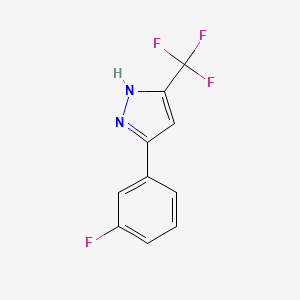

![1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3208542.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)
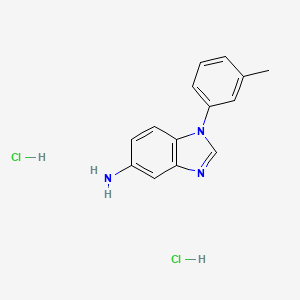
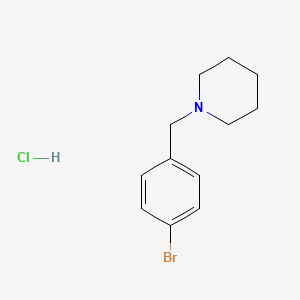
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B3208568.png)
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)
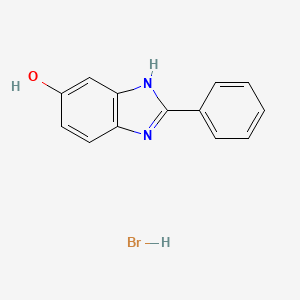
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/structure/B3208604.png)
